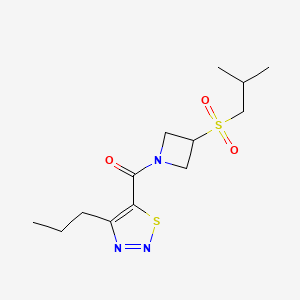

![molecular formula C9H8N2O2S B2662261 Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate CAS No. 92807-02-8](/img/structure/B2662261.png)

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

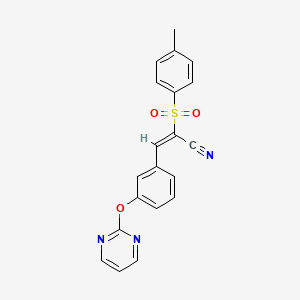

“Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 92807-02-8 . It has a molecular weight of 208.24 . The compound appears as a white to light-green powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 2-thioxo-1,3-dihydrobenzimidazole-4-carboxylate" . The InChI code for this compound is1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) . Physical and Chemical Properties Analysis

“this compound” is a white to light-green powder or crystals . It has a molecular weight of 208.24 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Corrosion Inhibition

Studies have highlighted the effectiveness of mercapto and methyl groups in imidazole molecules for corrosion inhibition. Mercapto-substituted imidazoles, including derivatives of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate, show enhanced bonding to metal surfaces and display a weaker tendency to form soluble complexes with hydrated metal ions compared to non-mercapto molecules. This property is attributed to the stronger adsorption capacity due to the mercapto group, making these compounds excellent corrosion inhibitors on metals like copper and iron (Kovačević, Milošev, & Kokalj, 2015; Milošev, Kovačević, & Kokalj, 2016).

Synthesis of Novel Compounds

Research on this compound derivatives has led to the synthesis of novel compounds with potential anti-inflammatory properties. For example, various 2-mercapto-4-substituted-5-imidazolecarboxylates were synthesized and showed promising anti-inflammatory activities, highlighting the therapeutic potential of these derivatives (Maeda, Suzuki, Iwasaki, Matsumoto, & Iwasawa, 1984).

Interaction with Metal Surfaces

The interaction of this compound derivatives with metal surfaces has been extensively studied, revealing insights into their bonding mechanisms and potential applications in materials science. For instance, the interaction of these compounds with copper surfaces has been characterized, demonstrating their role in corrosion inhibition through strong surface bonding facilitated by the mercapto group (Kovačević, Milošev, & Kokalj, 2015).

Plant Growth Enhancement

Investigations into the applications of this compound derivatives have also extended to agriculture, where synthesized compounds were found to exhibit plant growth enhancement properties. This area of research presents a novel application of these compounds, potentially contributing to agricultural productivity (Mahesh, Kumar, & Satyanarayana, 2018).

Safety and Hazards

Future Directions

Imidazole compounds, including “Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities and are the basic core of some natural products . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug development.

Properties

IUPAC Name |

methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRKKEHLLNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)